molecular formula C9H5ClFNO B1498730 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile CAS No. 267880-79-5

3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile

Cat. No.: B1498730
CAS No.: 267880-79-5
M. Wt: 197.59 g/mol
InChI Key: FGUGPOXBIHLBOM-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile is a chemical compound characterized by its unique molecular structure, which includes a chloro and fluoro substituent on the phenyl ring and a nitrile group attached to a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile typically involves the following steps:

  • Halogenation: The starting material, 3-chloro-4-fluorobenzene, undergoes halogenation to introduce the necessary functional groups.

  • Ketone Formation: The halogenated compound is then subjected to a Friedel-Crafts acylation reaction to form the corresponding ketone.

  • Nitrile Introduction: Finally, the ketone is converted to the nitrile group through a dehydration reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to amines.

  • Substitution: Substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Primary, secondary, and tertiary amines.

  • Substitution: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile is similar to other compounds with halogenated phenyl rings and nitrile groups. Some of these similar compounds include:

  • 3-Chloro-4-fluorophenyl isocyanate

  • 3-Chloro-4-fluorophenylpiperazine

  • 3-Chloro-4-fluorophenyl isothiocyanate

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUGPOXBIHLBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654379
Record name 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267880-79-5
Record name 3-Chloro-4-fluoro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267880-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-4-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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